molecular formula C10H17Br B13331076 1-(Bromomethyl)spiro[4.4]nonane

1-(Bromomethyl)spiro[4.4]nonane

Cat. No.: B13331076
M. Wt: 217.15 g/mol
InChI Key: MWLXFVUFELGUJL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)spiro[4.4]nonane is an organic compound with the molecular formula C10H17Br. It features a spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. The bromomethyl group attached to the spiro carbon makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)spiro[4.4]nonane can be synthesized through various methods. One common approach involves the bromination of spiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)spiro[4.4]nonane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form spiro[4.4]nonane-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield spiro[4.4]nonane-1-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions, are used.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of spiro[4.4]nonane.

    Oxidation: The major product is spiro[4.4]nonane-1-carboxylic acid.

    Reduction: The major product is spiro[4.4]nonane-1-methanol.

Scientific Research Applications

1-(Bromomethyl)spiro[4.4]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of chiral ligands and catalysts for asymmetric synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into spirocyclic compounds has shown promise in the development of new drugs with unique mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)spiro[4.4]nonane largely depends on its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, this reactivity can be harnessed to modify biomolecules or to act as a precursor for more complex structures.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane: The parent hydrocarbon without the bromomethyl group.

    Spiro[4.5]decane: A similar spirocyclic compound with a different ring size.

    Spiro[5.5]undecane: Another spirocyclic compound with larger rings.

Uniqueness

1-(Bromomethyl)spiro[4.4]nonane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

4-(bromomethyl)spiro[4.4]nonane

InChI

InChI=1S/C10H17Br/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9H,1-8H2

InChI Key

MWLXFVUFELGUJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2CBr

Origin of Product

United States

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